molecular formula C18H19N3O3 B12023194 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide CAS No. 351443-69-1

2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B12023194
CAS No.: 351443-69-1
M. Wt: 325.4 g/mol
InChI Key: DGTDJZDBFJWOKI-XDHOZWIPSA-N
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Description

2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-methylphenylhydrazine, followed by the reaction with an appropriate acylating agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of hydrazine derivatives

    Substitution: Formation of substituted hydrazones

Scientific Research Applications

Chemistry

In chemistry, 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its pharmacological properties. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Industry

In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access

    Receptor modulation: Interacting with receptor sites, altering signal transduction pathways

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide lies in its ethoxy substituent, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different substituents, such as chloro, methoxy, or bromo groups.

Properties

CAS No.

351443-69-1

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C18H19N3O3/c1-3-24-16-10-6-14(7-11-16)12-19-21-18(23)17(22)20-15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+

InChI Key

DGTDJZDBFJWOKI-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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